molecular formula C17H16BrFO B12531681 1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene CAS No. 729613-24-5

1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene

Cat. No.: B12531681
CAS No.: 729613-24-5
M. Wt: 335.2 g/mol
InChI Key: BETQUDUGIZDUDE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene is a halogenated aromatic compound featuring a benzyloxy group at the para position of a benzene ring and a 1-bromo-1-fluorobut-1-en-2-yl substituent at the opposing para position. The benzyloxy group (-OCH₂C₆H₅) enhances electron donation to the aromatic system, while the bromo-fluoroalkenyl group introduces steric bulk and electronic complexity. The alkene moiety (C=C) in the substituent creates a planar, rigid structure, and the juxtaposition of bromine (electrophilic) and fluorine (electron-withdrawing) atoms may confer unique reactivity in substitution or elimination reactions.

Properties

CAS No.

729613-24-5

Molecular Formula

C17H16BrFO

Molecular Weight

335.2 g/mol

IUPAC Name

1-(1-bromo-1-fluorobut-1-en-2-yl)-4-phenylmethoxybenzene

InChI

InChI=1S/C17H16BrFO/c1-2-16(17(18)19)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

BETQUDUGIZDUDE-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(F)Br)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its chemical characteristics, mechanisms of action, and relevant research findings.

Chemical Characteristics

The compound is characterized by the following molecular properties:

PropertyValue
Molecular Formula C13H10BrF
Molecular Weight 281.124 g/mol
CAS Number 185346-79-6
Melting Point 33°C to 35°C
InChI Key BYTJTXKQBSNGCL-UHFFFAOYSA-N

The biological activity of 1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene can be attributed to its ability to interact with various biological targets. The presence of the bromine and fluorine atoms enhances its reactivity and affinity towards certain enzymes and receptors.

Target Interaction

Research has indicated that compounds containing halogenated groups often exhibit enhanced binding affinity to biological targets, which may lead to increased efficacy in therapeutic applications. For instance, studies suggest that halogenated benzene derivatives can inhibit specific enzymes involved in cancer progression, thereby showcasing potential anti-cancer properties.

Biological Activity Studies

Several studies have explored the biological activities associated with this compound and its derivatives:

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with benzyloxy groups showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties :
    • Another investigation highlighted the antimicrobial activity of benzene derivatives against Gram-positive and Gram-negative bacteria. The study found that substituents like benzyloxy enhance the antimicrobial efficacy by disrupting bacterial cell membranes .
  • Enzyme Inhibition :
    • Research conducted on enzyme inhibition revealed that compounds with similar structures could act as potent inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Effects

In a controlled study, a derivative of 1-(Benzyloxy)-4-(1-bromo-1-fluorobut-1-en-2-yl)benzene was tested for its anticancer effects on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of non-halogenated counterparts.

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Compound Name Substituents Key Properties/Reactivity
Target Compound -OCH₂C₆H₅ (para), -CBrFCH₂CH₂CH₃ (para) High electrophilicity at bromine site; fluorine enhances C-Br polarization. Alkene allows conjugation with the aromatic ring [3][6].
1-(Benzyloxy)-4-(trifluoromethyl)benzene -OCH₂C₆H₅ (para), -CF₃ (para) Trifluoromethyl group is strongly electron-withdrawing, reducing ring electron density. Exhibits an anodic peak at +1.05 V (pH 3) in voltammetry [4].
4-(Benzyloxy)-1-bromo-2-fluorobenzene -OCH₂C₆H₅ (para), -Br (meta), -F (ortho) Bromine and fluorine in proximity may induce steric clash; meta-bromine reduces conjugation effects compared to para-substituted analogs [6].
1-Benzyloxy-2-bromo-4-t-butylbenzene -OCH₂C₆H₅ (para), -Br (ortho), -C(CH₃)₃ (para) t-Butyl group increases steric hindrance, potentially slowing reactions at the bromine site. Ortho-bromine may hinder planar transition states [7].

Electrochemical Behavior

  • 1-(Benzyloxy)-4-(trifluoromethyl)benzene exhibits a pH-dependent anodic wave at +1.05 V (pH 3), shifting negatively with increasing pH. A second wave at +1.40 V (pH 7–8) suggests multi-step oxidation [4].
  • Target Compound: The bromo-fluoroalkenyl group may lower oxidation potentials due to electron-withdrawing fluorine and conjugation via the alkene. Comparative voltammetry data is absent but inferred from structural analogs.

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